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Compound of Interest

Compound Name: 4-Ethylbenzenesulfonamide

Cat. No.: B091798

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylbenzenesulfonamide is a key chemical intermediate possessing the
benzenesulfonamide scaffold, a privileged structural motif in medicinal chemistry. The
sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic
agents due to its ability to mimic a carboxylic acid group, act as a hydrogen bond donor and
acceptor, and coordinate with metal ions in enzyme active sites. This document provides an
overview of the applications of 4-ethylbenzenesulfonamide in drug discovery, along with
detailed protocols for its synthesis and its utilization in the preparation of bioactive molecules.

Chemical Properties
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Property Value Reference
Molecular Formula C8H11NO2S [1]
Molecular Weight 185.25 g/mol [1]

IUPAC Name 4-ethylbenzenesulfonamide [1]

CAS Number 138-38-5 [1]
Appearance White to off-white solid

Purity Typically =98% [2]

Applications in Drug Discovery

The 4-ethylbenzenesulfonamide moiety is a versatile building block for the synthesis of
various classes of therapeutic agents. Its derivatives have shown a broad spectrum of
pharmacological activities.

Antidiabetic Agents (Sulfonylureas)

Benzenesulfonamides are crucial components of sulfonylurea drugs used in the management
of type 2 diabetes. These compounds stimulate insulin secretion from pancreatic (3-cells by
blocking ATP-sensitive potassium channels. While the synthesis of Glibenclamide (Glyburide)
typically starts from a different phenethylamine derivative, a synthetic route can be adapted to
utilize a 4-ethylbenzenesulfonamide precursor.[3][4][5]

Anti-inflammatory Agents (COX-2 Inhibitors)

Selective cyclooxygenase-2 (COX-2) inhibitors are a class of non-steroidal anti-inflammatory
drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation
and pain. The diarylpyrazole structure of drugs like Celecoxib contains a benzenesulfonamide
group. Although the commercial synthesis of Celecoxib starts from 4-methylacetophenone, the
underlying chemical transformations provide a blueprint for synthesizing analogs from 4-
ethylbenzenesulfonamide.[6][7][8][9]

Carbonic Anhydrase Inhibitors
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Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible
hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in
glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a potent zinc-
binding group in the active site of CAs. Numerous studies have explored the synthesis and
structure-activity relationships of benzenesulfonamide derivatives as CA inhibitors.[10][11][12]
[13][14][15]

Anticancer Agents

The sulfonamide moiety is present in several anticancer drugs. Derivatives of
benzenesulfonamide have been shown to exhibit antiproliferative activity through various
mechanisms, including inhibition of kinases and carbonic anhydrases (specifically the tumor-
associated isoform CA IX).[16][17]

Quantitative Data Summary

The following tables summarize the biological activity of various benzenesulfonamide
derivatives, illustrating the potential of the 4-ethylbenzenesulfonamide scaffold in generating
potent drug candidates.

Table 1: Carbonic Anhydrase Inhibition
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Inhibition Constant
Compound Target Isoform Reference

(Kj)

4,5,6,7-tetrachloro-

1,3-dioxoisoindolin-2-

yl hCAI 159-444 nM [10]
benzenesulfonamide

derivative

4,5,6,7-tetrachloro-

1,3-dioxoisoindolin-2-

yl hCA I 2.4-4515 nM [10]
benzenesulfonamide

derivative

4.5,6,7-tetrachloro-

1,3-dioxoisoindolin-2-

yl hCA VII 1.3-469 nM [10]
benzenesulfonamide

derivative

N-4-substituted 4-(2-
aminoethyl)benzenes

] o hCA IX 5.9 nM [12]
ulfonamide derivative

11

N-4-substituted 4-(2-
aminoethyl)benzenes

] o hCA IX 6.2 nM [12]
ulfonamide derivative

12

N-4-substituted 4-(2-
aminoethyl)benzenes

) o hCA XII 4.3 nM [12]
ulfonamide derivative

11

N-4-substituted 4-(2-
aminoethyl)benzenes

_ o hCA XIlI 4.0nM [12]
ulfonamide derivative

12
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Indole-1,2,3-triazole

) hCA | 18.8 nM [14]
chalcone hybrid 6d
Indole-1,2,3-triazole
] hCA | 38.3nM [14]
chalcone hybrid 6q
Sulfonyl
semicarbazide hCA IX 20.5nM [15]
derivative 10
Table 2: Antiproliferative Activity
Compound Cell Line ICs0 (pM) Reference
4-methoxy-N-(9-oxo-
9H-xanthen-4- SK-N-MC
_ 25.2 [16]
yl)benzenesulfonamid  (neuroblastoma)
e (5i)
4-methoxy-N-(9-oxo-
9H-xanthen-4-
) T-47D (breast cancer)  19.7 [16]
yl)benzenesulfonamid
e (5i)
3-Chloro-2-
methylbenzene MDA-MB-231 (breast
) 30.4 [16]
sulfonamide analog cancer)
(6d)

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylbenzenesulfonamide

This protocol describes a general method for the synthesis of 4-ethylbenzenesulfonamide

from ethylbenzene.

Materials:

o Ethylbenzene
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e Chlorosulfonic acid

e Ammonium hydroxide solution (28-30%)
» Dichloromethane

e Sodium bicarbonate solution (saturated)
e Brine

e Anhydrous sodium sulfate

e Ice bath

e Separatory funnel

e Rotary evaporator

Procedure:

o Chlorosulfonation: In a fume hood, cool a flask containing ethylbenzene (1 equivalent) in an
ice bath. Slowly add chlorosulfonic acid (3 equivalents) dropwise while maintaining the
temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-3 hours.

o Carefully pour the reaction mixture onto crushed ice.
o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution, water,
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain 4-ethylbenzenesulfonyl chloride.
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e Amination: Dissolve the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent like
tetrahydrofuran.

e Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide
solution dropwise.

« Stir the reaction mixture vigorously for 1-2 hours at room temperature.

+ Remove the solvent under reduced pressure.

o Add water to the residue and collect the solid precipitate by filtration.

e Wash the solid with cold water and dry to afford 4-ethylbenzenesulfonamide.

e The product can be further purified by recrystallization from an appropriate solvent system
(e.g., ethanol/water).

Expected Yield: 60-70% (overall). Purity: >98% after recrystallization.

Protocol 2: Synthesis of a Glibenclamide Analog from a
4-Ethylbenzenesulfonamide Derivative

This protocol outlines the synthesis of a sulfonylurea derivative, analogous to Glibenclamide,
starting from an N-substituted 4-ethylbenzenesulfonamide. This serves as an example of how
4-ethylbenzenesulfonamide can be elaborated into a more complex, biologically active
molecule.

Materials:

4-(2-Aminoethyl)benzenesulfonamide (can be synthesized from 4-
ethylbenzenesulfonamide via a multi-step sequence)

5-Chloro-2-methoxybenzoyl chloride

Triethylamine

Cyclohexyl isocyanate
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N,N-Dimethylformamide (DMF)
Hydrochloric acid (1N)
Potassium tert-butoxide

18-crown-6 ether

Procedure:

Amide Formation: To a solution of 4-(2-aminoethyl)benzenesulfonamide (1 equivalent) and
triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane, add 5-chloro-2-
methoxybenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 4-6 hours.
Wash the reaction mixture with 1N HCI, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-[2-(5-
chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

Sulfonylurea Formation: Dissolve the product from the previous step (1 equivalent) in DMF.
Add potassium tert-butoxide (1.2 equivalents) and a catalytic amount of 18-crown-6 ether.
Cool the mixture to 0-5 °C and add cyclohexyl isocyanate (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 6 hours.[3]

Pour the reaction mixture into 1N HCI at 0-5 °C.

Collect the precipitate by filtration and dry under vacuum to obtain the final sulfonylurea
product.

Visualizations
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Protocol 1: Synthesis of 4-Ethylbenzenesulfonamide

Chlorosulfonic Acid Ammonium Hydroxide

. 4-Ethylbenzenesulfonyl
Ethylbenzene Chlorosulfonation Chloride

4-Ethylbenzenesulfonamidea
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Caption: Workflow for the synthesis of 4-ethylbenzenesulfonamide.

Protocol 2: Synthesis of a Glibenclamide Analog

5-Chloro-2-methoxybenzoyl
chloride

Cyclohexyl isocyanate

Sulfonylurea Formation Glibenclamide Analog

4-(2-Aminoethyl)
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Caption: Workflow for the synthesis of a Glibenclamide analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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